molecular formula C17H18N2O3 B5229876 1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol

1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B5229876
M. Wt: 298.34 g/mol
InChI Key: OHVUBDMDCTWRTN-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a propanol moiety and a methoxyphenoxy group

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for the study or use of this compound are not provided in the search results. This could be due to the compound being relatively unknown or not widely studied .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol typically involves the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Propanol Moiety: The propanol moiety is introduced via nucleophilic substitution reactions, where the benzodiazole ring is reacted with halogenated propanol derivatives.

    Introduction of Methoxyphenoxy Group: The final step involves the etherification of the intermediate compound with 4-methoxyphenol under basic conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

  • Use of high-purity reagents to ensure product quality.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, strong acids or bases, elevated temperatures.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling pathways.

Comparison with Similar Compounds

    1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    1-(1H-1,3-benzodiazol-1-yl)-3-(4-hydroxyphenoxy)propan-2-ol: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.

Uniqueness: 1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is unique due to the presence of the methoxyphenoxy group, which can influence its solubility, reactivity, and biological activity

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-14-6-8-15(9-7-14)22-11-13(20)10-19-12-18-16-4-2-3-5-17(16)19/h2-9,12-13,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVUBDMDCTWRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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